molecular formula C9H10N4 B11779597 7-Ethylbenzo[e][1,2,4]triazin-3-amine

7-Ethylbenzo[e][1,2,4]triazin-3-amine

Cat. No.: B11779597
M. Wt: 174.20 g/mol
InChI Key: PPNHHLVYWLXEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethylbenzo[e][1,2,4]triazin-3-amine is a heterocyclic compound with the molecular formula C9H10N4. It belongs to the class of triazines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethylbenzo[e][1,2,4]triazin-3-amine can be achieved through several methods. One common approach involves the reaction of 7-ethyl-1,2,4-benzotriazin-3-amine with appropriate reagents under controlled conditions . The reaction typically requires a base such as cesium carbonate and may involve microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions

7-Ethylbenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Ethylbenzo[e][1,2,4]triazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethylbenzo[e][1,2,4]triazin-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
  • 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
  • Hydrazinium cyamelurate

Uniqueness

7-Ethylbenzo[e][1,2,4]triazin-3-amine is unique due to its specific structural features and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. Compared to other triazine derivatives, it may exhibit distinct properties that make it suitable for specific applications .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

7-ethyl-1,2,4-benzotriazin-3-amine

InChI

InChI=1S/C9H10N4/c1-2-6-3-4-7-8(5-6)12-13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11,13)

InChI Key

PPNHHLVYWLXEQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=N2)N

Origin of Product

United States

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